molecular formula C9H17NO2 B1342588 (1-Ethylpiperidin-4-yl)acetic acid CAS No. 915922-85-9

(1-Ethylpiperidin-4-yl)acetic acid

Cat. No. B1342588
M. Wt: 171.24 g/mol
InChI Key: DDHNVBMJTWHLJI-UHFFFAOYSA-N
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Description

(1-Ethylpiperidin-4-yl)acetic acid is a chemical compound that is related to the piperidine family, a group of organic compounds characterized by a six-membered ring containing one nitrogen atom. While the provided papers do not directly discuss (1-Ethylpiperidin-4-yl)acetic acid, they do provide insights into similar compounds and their synthesis, which can be informative for understanding the properties and potential synthesis routes for (1-Ethylpiperidin-4-yl)acetic acid.

Synthesis Analysis

The synthesis of related piperidine compounds involves multiple steps, including protection and deprotection of functional groups, regioselective formation of bonds, and the use of catalysts to improve yield and selectivity. For instance, the synthesis of Ethyl 2-(N-methylformate-1,4,5,6-tetrahydropyridin-2-yl) acetate, as described in the first paper, involves a highly regioselective process followed by asymmetric hydrogenation using a chiral ruthenium catalyst to produce a compound with good enantioselectivity . Similarly, the synthesis of 1-[11C]methylpiperidin-4-yl propionate ([11C]PMP) involves a three-step process starting from 4-hydroxypiperidine, which includes protection of the amine, acylation, and deprotection, resulting in a high overall yield . These methods could potentially be adapted for the synthesis of (1-Ethylpiperidin-4-yl)acetic acid.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity and chemical properties. The structure typically includes a piperidine ring, which can be substituted at various positions to create different derivatives. The stereochemistry of these compounds is also important, as it can affect their biological activity and the outcome of chemical reactions. For example, the synthesis of (R)-N-protected homopipecolate involves the creation of a chiral center, which is achieved with high enantioselectivity .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including acylation, hydrogenation, and carbon-11 radiolabeling, as seen in the synthesis of [11C]PMP . The reactivity of these compounds is influenced by the substituents on the piperidine ring and the presence of other functional groups. The chemical reactions are often carried out under controlled conditions using specific reagents and catalysts to achieve the desired products with high purity and yield.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. For example, the presence of an ethyl group and an acetic acid moiety in (1-Ethylpiperidin-4-yl)acetic acid would influence its physical properties, such as its hydrophobicity and boiling point. The chemical properties, such as acidity and basicity, would also be affected by these functional groups. The biological evaluation of a related compound, 4,6-diethyl-1,3,4,5-tetrahydropyrano[4,3-b]indole-4-acetic acid, showed significant anti-inflammatory activity, suggesting that similar piperidine derivatives could also exhibit biological activities .

Scientific Research Applications

  • Ligand Synthesis and Semiconductor Applications : The compound 4-carboxy-1,8-naphthyrid-2-yl, related to (1-Ethylpiperidin-4-yl)acetic acid, is utilized as a ligand in metal complexes, which are important in semiconductor applications (Zong, Zhou, & Thummel, 2008).

  • Marine Fungus Derivatives : Compounds structurally similar to (1-Ethylpiperidin-4-yl)acetic acid have been isolated from the marine fungus Penicillium sp., indicating potential biological or pharmaceutical applications (Wu et al., 2010).

  • Energetic Materials Synthesis : Derivatives of 2-(5-Nitroiminotetrazol-1-yl)acetic acid, closely related to (1-Ethylpiperidin-4-yl)acetic acid, have been synthesized and characterized for their potential as energetic materials (Joo et al., 2012).

  • Anticancer Agent Synthesis : Ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate, a compound structurally related to (1-Ethylpiperidin-4-yl)acetic acid, has been used in the synthesis of potential anticancer agents (Temple et al., 1983).

  • Pharmaceutical Research : Research on derivatives of 1,2,4-triazole, which includes (1-Ethylpiperidin-4-yl)acetic acid analogs, indicates their potential in pharmaceutical applications due to their diverse biological activities (Salionov, 2015).

  • Fluorescent Film Monomers : Derivatives of (1-Ethylpiperidin-4-yl)acetic acid have been utilized in the synthesis of acrylates for potential use as monomers in the preparation of fluorescent films (Soboleva, Orlova, & Shelkovnikov, 2017).

  • Quantum Chemical Analysis : Quantum chemical calculations have been conducted on derivatives of (1-Ethylpiperidin-4-yl)acetic acid to understand their molecular properties, which is crucial in material science and drug design (Bouklah et al., 2012).

  • Supramolecular Synthon Applications : Research into 1,2,4-Triazole-carboxylate, a related compound, has demonstrated its use in constructing three-dimensional chains of porous nanoballs, significant in material science (Naik et al., 2010).

  • Green Chemistry Applications : (1-Ethylpiperidin-4-yl)acetic acid derivatives have been investigated for their roles in green chemistry applications, particularly in alcohol oxidation systems (Li & Zhang, 2009).

  • Auxin Activity in Plant Growth : Studies on 2-alkylindole-3-acetic acids, structurally similar to (1-Ethylpiperidin-4-yl)acetic acid, have revealed their auxin activity, impacting plant growth and development (Antolić et al., 2004).

Safety And Hazards

“(1-Ethylpiperidin-4-yl)acetic acid” is classified as Eye Damage 1 according to the GHS classification . The compound has the signal word “Danger” and the hazard statement H318 . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-(1-ethylpiperidin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-10-5-3-8(4-6-10)7-9(11)12/h8H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHNVBMJTWHLJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596466
Record name (1-Ethylpiperidin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Ethylpiperidin-4-yl)acetic acid

CAS RN

915922-85-9
Record name 1-Ethyl-4-piperidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915922-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Ethylpiperidin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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